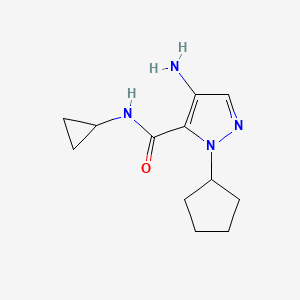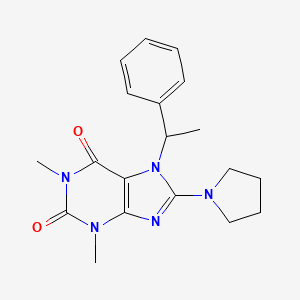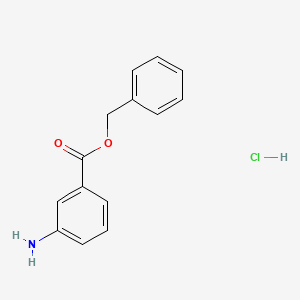![molecular formula C23H25NO4 B2466630 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid CAS No. 2287341-49-3](/img/structure/B2466630.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-2-methylpropanoic acid, has a molecular weight of 379.46 . It is a solid at room temperature and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H25NO4/c1-23(2,21(25)26)20-12-7-13-24(20)22(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,25,26) .科学的研究の応用
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid, is used for protecting hydroxy-groups in synthesis. It can be removed conveniently, offering compatibility with various acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-alkylhydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo efficient condensation for the synthesis of structurally diverse N-substituted hydroxamic acids. This demonstrates its utility in complex organic synthesis (Mellor & Chan, 1997).
Fluorescent Sensing Applications
Compounds derived from 9H-fluorene have been used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. These applications are significant in chemical and biological sensing (Han et al., 2020).
Biological Activity against Mycobacterium Tuberculosis
A series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives have been synthesized and shown to be potent inhibitors of Mycobacterium tuberculosis. This highlights its potential in developing new anti-tuberculosis drugs (Matviiuk et al., 2013).
Mechanofluorochromic Organic Solids
The 2-((9H-fluoren-9-ylidene)methyl)pyridine fragment has been used to develop highly-emissive mechanofluorochromic organic solids. These materials change emission colors upon mechanical stimuli and have practical applications (Kuimov et al., 2020).
Reversible Protecting Group in Peptide Synthesis
N,O-Bis-Fmoc derivatives of amino acids demonstrate the use of fluorenylmethoxycarbonyl as a reversible protecting group in the synthesis of peptides. This is critical in preventing interchain association during peptide synthesis (Johnson et al., 1993).
Environmental Sensing Applications
Fluorene derivatives have been synthesized for environmental sensing, demonstrating their role in detecting and analyzing environmental factors (Hussein et al., 2019).
Biological Imaging Applications
Fluorene-based compounds have been used in biological imaging, showcasing their utility in biomedical research and diagnostics (Nolan et al., 2006).
Development of Polypropylene in Bulk
The compound has been used in the synthesis of isomeric 1-(fluoren-9-yl)-2-(2-methyl-5,6-dihydrocyclopenta [f]-1H-indenyl) ethanes, a key component in the development of polypropylene in bulk, highlighting its importance in material science (Nedorezova et al., 2005).
Safety and Hazards
This compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2,21(25)26)20-12-7-13-24(20)22(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMAQBZDMLWPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-cyclopropyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2466547.png)
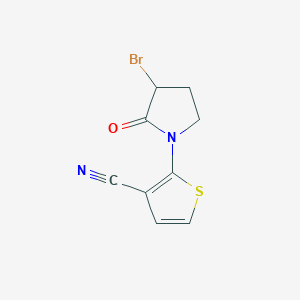

![4-(tert-butyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2466554.png)
![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2466556.png)

![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2466559.png)
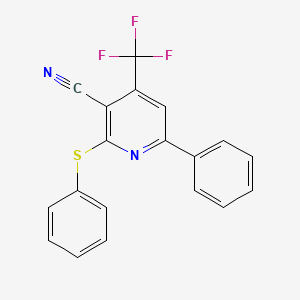
![N-(2,3-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2466561.png)
